cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
Cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone is a complex organic compound that features a cyclopropyl group, an indole moiety, and a fluorophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The fluorophenoxyethyl side chain can be introduced via nucleophilic substitution reactions, using appropriate fluorinated phenols and alkyl halides. The final step involves the formation of the cyclopropyl group, which can be achieved through cyclopropanation reactions using carbenes or carbenoids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenoxy group.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenoxyethyl side chain may enhance the compound’s binding affinity and specificity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-[2-(4-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide
- [1-Cyclopropyl-2-(3-fluorophenoxy)-ethyl]methylamine
Uniqueness
Cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone is unique due to the presence of the indole ring, which is known for its diverse biological activities. The combination of the indole moiety with the cyclopropyl and fluorophenoxyethyl groups provides a distinct structural framework that can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C20H18FNO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
cyclopropyl-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C20H18FNO2/c21-15-7-9-16(10-8-15)24-12-11-22-13-18(20(23)14-5-6-14)17-3-1-2-4-19(17)22/h1-4,7-10,13-14H,5-6,11-12H2 |
InChI Key |
RRYBVGFGHAQZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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